![molecular formula C7H5ClN2S B1581010 7-Chloro-2-aminobenzothiazole CAS No. 20358-01-4](/img/structure/B1581010.png)
7-Chloro-2-aminobenzothiazole
Overview
Description
7-Chloro-2-aminobenzothiazole is a chemical compound . It is a derivative of benzothiazole, an aromatic heterocyclic compound . Benzothiazole is not widely used, but many of its derivatives are found in commercial products or in nature .
Synthesis Analysis
The synthesis of 2-aminobenzothiazole derivatives, which would include this compound, has been a topic of interest in recent years . The synthesis often involves one-pot multicomponent reactions, which are simple in execution, characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .Molecular Structure Analysis
Benzothiazoles, including 2-aminobenzothiazole, consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis
2-Aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .Scientific Research Applications
Antimicrobial and Antiproliferative Activities
7-Chloro-2-aminobenzothiazole has been explored for its antimicrobial and antiproliferative activities. For instance, one of its derivatives exhibited moderate antimicrobial activity against Gram-positive bacteria like Enterococcus faecalis. In addition, this compound showed potential in antiproliferative assays on human melanoma cell lines, indicating its promise in cancer research. The selectivity of these effects between cancerous and noncancerous cells was also noted, which is crucial for potential therapeutic applications (Montalvão et al., 2016).
Antitumor Efficiency
The antitumor activity of novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts, which are closely related to this compound, has been studied both in vitro and in vivo. These compounds were found to have significant cytotoxic activity in vitro, particularly against human cervical, breast, colon, and laryngeal carcinomas. Furthermore, they showed notable antitumor activity in vivo against various types of cancers such as melanoma, fibrosarcoma, and squamous cell carcinoma (Stojković et al., 2006).
CNS Activity
A study on the central nervous system effects of a series of 2-aminobenzothiazoles, which includes compounds similar to this compound, found these compounds predominantly depress spinal interneurons. They also inhibited interneuronal circuits, suggesting potential applications in neurological research or therapy (Funderburk et al., 1953).
Antifungal Activity
Several 6-fluoro-4-(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazole derivatives displayed higher antifungal activity than some existing compounds against strains of Candida albicans. This highlights the potential use of these compounds in treating fungal infections (Armenise et al., 2004).
Synthesis Methods
The synthesis of 2-aminobenzothiazoles, including methods applicable to this compound, has been a topic of interest. Innovative synthesis methods, such as a palladium-catalyzed approach, offer efficient and high-yield production avenues, which are crucial for both research and potential commercial production (Xu et al., 2017).
Antibacterial Screening
The antibacterial activity of 2-aminobenzothiazoles and their derivatives, such as this compound, has been tested against various microorganisms. Many of these compounds exhibited good to moderate antibacterial activity, suggesting their potential in antibacterial drug development (Chavan & Pai, 2007).
Mechanism of Action
Target of Action
The primary targets of 7-Chlorobenzo[d]thiazol-2-amine are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
7-Chlorobenzo[d]thiazol-2-amine interacts with its targets, the COX enzymes, by suppressing their activity . This suppression results in the inhibition of the biosynthesis of prostaglandins , which are lipid compounds produced by COX enzymes .
Biochemical Pathways
The affected pathway is the arachidonic acid pathway . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the cyclooxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, 7-Chlorobenzo[d]thiazol-2-amine disrupts this pathway, reducing the production of prostaglandins .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound .
Result of Action
The molecular effect of 7-Chlorobenzo[d]thiazol-2-amine’s action is the inhibition of prostaglandin production . On a cellular level, this can lead to a reduction in inflammation, as prostaglandins play a key role in the inflammatory response .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-chloro-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMIQSNEKFGKFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174272 | |
Record name | 7-Chloro-2-aminobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20358-01-4 | |
Record name | 7-Chloro-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20358-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2-aminobenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020358014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-2-aminobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-CHLORO-2-AMINOBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TS6N372WQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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